molecular formula C14H17NO2 B1659596 Ethyl 5-hex-1-ynylnicotinate CAS No. 662138-52-5

Ethyl 5-hex-1-ynylnicotinate

Cat. No.: B1659596
CAS No.: 662138-52-5
M. Wt: 231.29 g/mol
InChI Key: ZDGQOKBLSRSXJR-UHFFFAOYSA-N
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Description

Ethyl 5-hex-1-ynylnicotinate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol This compound is a derivative of nicotinic acid, featuring an ethyl ester group and a hex-1-ynyl substituent on the nicotinate ring

Preparation Methods

The synthesis of Ethyl 5-hex-1-ynylnicotinate typically involves the esterification of nicotinic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Ethyl 5-hex-1-ynylnicotinate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 5-hex-1-ynylnicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-hex-1-ynylnicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and cellular processes by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular signaling pathways, influencing biological outcomes .

Comparison with Similar Compounds

Ethyl 5-hex-1-ynylnicotinate can be compared with other similar compounds such as:

Properties

IUPAC Name

ethyl 5-hex-1-ynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-5-6-7-8-12-9-13(11-15-10-12)14(16)17-4-2/h9-11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGQOKBLSRSXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC(=CN=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381402
Record name ethyl 5-hex-1-ynylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662138-52-5
Record name ethyl 5-hex-1-ynylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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